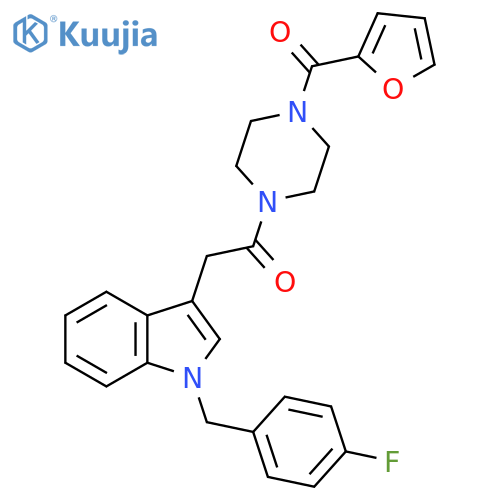Cas no 921921-00-8 (2-{1-(4-fluorophenyl)methyl-1H-indol-3-yl}-1-4-(furan-2-carbonyl)piperazin-1-ylethan-1-one)

921921-00-8 structure
商品名:2-{1-(4-fluorophenyl)methyl-1H-indol-3-yl}-1-4-(furan-2-carbonyl)piperazin-1-ylethan-1-one
2-{1-(4-fluorophenyl)methyl-1H-indol-3-yl}-1-4-(furan-2-carbonyl)piperazin-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-{1-(4-fluorophenyl)methyl-1H-indol-3-yl}-1-4-(furan-2-carbonyl)piperazin-1-ylethan-1-one
- 921921-00-8
- F2302-0335
- 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone
- 2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one
- CHEMBL4951262
- 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
- AKOS024638292
- Ethanone, 2-[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]-1-[4-(2-furanylcarbonyl)-1-piperazinyl]-
-
- インチ: 1S/C26H24FN3O3/c27-21-9-7-19(8-10-21)17-30-18-20(22-4-1-2-5-23(22)30)16-25(31)28-11-13-29(14-12-28)26(32)24-6-3-15-33-24/h1-10,15,18H,11-14,16-17H2
- InChIKey: UFBAIDARLVWEOG-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CN1C=C(C2C=CC=CC1=2)CC(N1CCN(C(C2=CC=CO2)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 445.18016980g/mol
- どういたいしつりょう: 445.18016980g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 690
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 58.7Ų
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- ふってん: 694.6±55.0 °C(Predicted)
- 酸性度係数(pKa): -0.49±0.70(Predicted)
2-{1-(4-fluorophenyl)methyl-1H-indol-3-yl}-1-4-(furan-2-carbonyl)piperazin-1-ylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2302-0335-2mg |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2302-0335-2μmol |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2302-0335-1mg |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2302-0335-20μmol |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2302-0335-4mg |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2302-0335-5μmol |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2302-0335-10μmol |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2302-0335-50mg |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2302-0335-5mg |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2302-0335-10mg |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-{1-(4-fluorophenyl)methyl-1H-indol-3-yl}-1-4-(furan-2-carbonyl)piperazin-1-ylethan-1-one 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
921921-00-8 (2-{1-(4-fluorophenyl)methyl-1H-indol-3-yl}-1-4-(furan-2-carbonyl)piperazin-1-ylethan-1-one) 関連製品
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
